molecular formula C15H18ClNO2 B130689 (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 146725-33-9

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B130689
CAS No.: 146725-33-9
M. Wt: 279.76 g/mol
InChI Key: PRQICMQRAXJOCP-DGAVXFQQSA-N
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Description

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 130342-80-2) is a bicyclic amine with a nitrogen atom integrated into its bicyclo[3.2.1]octane scaffold. Key structural features include:

  • A 4-chlorophenyl substituent at position 3, contributing to lipophilicity and influencing receptor interactions.
  • A methyl ester group at position 2, which may affect metabolic stability.
  • Chiral centers (1R,2S,3S,5S), critical for pharmacological specificity .

The compound is of interest in medicinal chemistry, particularly for targeting monoamine transporters (e.g., dopamine, serotonin) due to structural similarities to cocaine and its analogs .

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQICMQRAXJOCP-DGAVXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433500
Record name Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146725-33-9
Record name Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as RTI 70, is a compound derived from the 8-azabicyclo[3.2.1]octane framework. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of cocaine dependence and neuropharmacology.

  • Molecular Formula : C15H18ClNO2
  • Molecular Weight : 279.76 g/mol
  • CAS Number : 140633-58-5
  • Structural Characteristics : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many psychoactive substances.

RTI 70 acts primarily as a selective dopamine transporter inhibitor. This mechanism is crucial in modulating dopaminergic signaling pathways, which are significantly involved in reward and addiction processes. By inhibiting the reuptake of dopamine, RTI 70 enhances dopaminergic transmission and may counteract the effects of cocaine and other stimulants that disrupt normal dopamine function.

In Vitro Studies

Research indicates that RTI 70 can effectively prevent the inhibition of nicotinic acetylcholine receptors (nAChRs) by cocaine and MK-801, suggesting its potential role in modulating cholinergic signaling pathways alongside dopaminergic pathways .

In Vivo Studies

In animal models, RTI 70 has been shown to reduce cocaine self-administration behaviors, indicating its potential utility as a therapeutic agent for treating cocaine addiction. This effect is attributed to its high occupancy at the dopamine transporter (DAT), which is essential for mediating the reinforcing effects of cocaine .

Case Studies

Several studies have investigated the analgesic properties of related compounds within the azabicyclo[3.2.1]octane class:

  • Analgesic Activity : A study found that derivatives of azabicyclo[3.2.1]octane exhibited significant analgesic effects in hot plate tests compared to morphine, suggesting that modifications to this scaffold can yield potent analgesics .
  • Antipyretic Effects : Further investigations revealed that some azabicyclo derivatives demonstrated antipyretic activity when tested in mice, indicating their potential for broader therapeutic applications beyond addiction treatment .

Comparative Analysis of Related Compounds

Compound NameStructureMechanismKey Findings
RTI 70RTI 70 StructureDAT InhibitorReduces cocaine self-administration
RTI-113RTI-113 StructureDAT InhibitorPotent and selective; reduces cocaine effects
Analogs with analgesic propertiesAnalogs StructureVariousSignificant analgesic and antipyretic activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Dopamine Transporter Inhibition
RTI-112 is primarily recognized for its role as a selective inhibitor of the dopamine transporter (DAT). This property makes it a valuable compound in studying dopamine-related disorders such as:

  • Parkinson’s Disease : The inhibition of DAT can enhance dopaminergic signaling, which is beneficial in treating Parkinson's disease symptoms.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to modulate dopamine levels offers potential therapeutic avenues for ADHD management.

2. Analgesic Properties
Research indicates that compounds similar to RTI-112 exhibit analgesic effects. The modulation of the dopaminergic system may contribute to pain relief mechanisms, making it a candidate for further investigation in pain management therapies.

Neuropharmacological Studies

1. Behavioral Studies
Studies involving RTI-112 have been conducted to assess its effects on behavior in animal models. These studies aim to understand the compound's influence on locomotion and reward pathways, providing insights into its potential use in treating addiction and mood disorders.

2. Cognitive Enhancements
Preliminary research suggests that RTI-112 may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory. This aspect is particularly relevant for conditions characterized by cognitive deficits.

Case Studies

StudyFocusFindings
Study 1 Dopamine Transporter RoleDemonstrated significant inhibition of DAT, leading to increased dopamine levels in the striatum of animal models .
Study 2 Analgesic EffectsReported analgesic properties comparable to existing pain medications in controlled trials .
Study 3 Cognitive FunctionFound improvements in memory tasks among subjects treated with RTI-112 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring
Compound Name & CAS Substituent Key Differences & Implications
Target Compound (130342-80-2) 4-chlorophenyl Chlorine’s electronegativity enhances binding to transporters; moderate lipophilicity .
RTI-55 (135416-43-2) 4-iodophenyl Iodine’s larger atomic radius improves radioligand utility (e.g., [¹²⁵I]RTI-55) for imaging .
β-CFT (50370-56-4) 4-fluorophenyl Fluorine’s small size and high electronegativity enhance hDAT binding affinity .
Troparil (N/A) Phenyl Lacks halogen; shorter metabolic half-life but higher potency vs. cocaine .

Pharmacological Impact :

  • 4-Chlorophenyl : Balances lipophilicity and steric effects, optimizing transporter affinity .
  • 4-Iodophenyl : Used in tracer studies due to iodine’s isotopic properties .
  • 4-Fluorophenyl : Enhances dopamine transporter (DAT) binding by ~200% at 10 μM .
Stereochemical Variations
Compound Name Stereochemistry Pharmacological Relevance
Target Compound (1R,2S,3S,5S) Optimal configuration for DAT/SERT inhibition; mirrors active enantiomers of cocaine analogs .
Cocaine Hydrochloride (1S,2S,3R,5R) Inverse stereochemistry reduces DAT selectivity; metabolized to inactive benzoylecgonine .
(1R,2R,3S,5S)-Benzoylecgonine (1R,2R,3S,5S) Cocaine metabolite; lacks psychoactivity due to ester hydrolysis .

Key Insight : Stereochemistry dictates metabolic fate and target engagement. For example, the (1R,2S,3S,5S) configuration in the target compound prevents rapid esterase-mediated degradation, unlike cocaine .

Functional Group Modifications
Compound Name Core Structure Modification Pharmacological Impact
Target Compound Methyl ester at C2 Slower hydrolysis vs. ethyl esters (e.g., cocaethylene), prolonging half-life .
Cocaethylene Ethyl ester at C2 Formed via cocaine-ethanol co-ingestion; 20–40% more potent than cocaine .
RTI-336 Isoxazolyl group at C2 4-Chlorophenyl + isoxazolyl enhances selectivity for DAT over SERT .

Metabolism :

  • Methyl esters (target compound) undergo slower hepatic demethylation vs. ethyl esters .
  • Troparil ’s phenyl group undergoes hydroxylation and glucuronidation, whereas the target compound’s 4-chlorophenyl group resists oxidative metabolism .
Binding Affinity and Selectivity
  • Target Compound : High affinity for DAT (Ki < 10 nM inferred) due to 4-chlorophenyl and stereochemistry .
  • RTI-55: Binds DAT (Kd = 1.83 nM) and SERT (Kd = 0.98 nM) with sub-nanomolar potency .
  • β-CFT : Enhances [³H]dopamine uptake by 200% at 10 μM, suggesting allosteric modulation .
Metabolic Stability
  • The 4-chlorophenyl group in the target compound reduces CYP450-mediated oxidation vs. non-halogenated analogs .
  • Troparil’s primary metabolite is a demethylated product, whereas the target compound may form hydroxylated derivatives .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison
Compound Substituent logP (Predicted) Metabolic Half-Life Key Application
Target Compound 4-chlorophenyl 3.2 >2 hours DAT/SERT inhibitor
RTI-55 4-iodophenyl 3.8 N/A Radioligand imaging
Cocaine Hydrochloride Benzoyloxy 2.1 0.5–1.5 hours Recreational drug
Table 2: Binding Affinities
Compound DAT (Ki/Kd) SERT (Ki/Kd) NET (Ki/Kd)
Target Compound ~5 nM* ~50 nM* >1000 nM*
RTI-55 1.83 nM 0.98 nM 12.1 nM
β-CFT 2.4 nM 18 nM 210 nM

Preparation Methods

Enzymatic Resolution of Racemic Intermediates

Lipase PS-mediated kinetic resolution achieves >95% enantiomeric excess (ee) by hydrolyzing the (±)-dimethyl ester precursor (1) in a biphasic toluene-phosphate buffer system (Scheme 1). The desired (1R,2S,3S,5S)-methyl ester (2) is isolated in 42% yield after 72 hours at 25°C.

Scheme 1 : Enzymatic resolution pathway for stereochemical control.

Radical Cyclization of Azetidin-2-ones

Radical-initiated cyclization of 1-allyl-3-(4-chlorophenyl)azetidin-2-one (3) with n-Bu3SnH and AIBN in toluene at 80°C forms the bicyclic core with >99% diastereomeric excess (de). Solvent polarity critically influences cyclization efficiency, with toluene outperforming THF or DMF.

Functionalization of the Bicyclic Scaffold

Introduction of the 4-Chlorophenyl Group

Friedel-Crafts Alkylation :
Reaction of 8-azabicyclo[3.2.1]octan-3-one (4) with 4-chlorobenzoyl chloride in DCM/pyridine (0°C, 2 h) yields the ketone intermediate (5) , which undergoes reductive amination using NaBH3CN/AcOH under microwave irradiation (40 min, 80°C) to install the 4-chlorophenyl moiety.

Suzuki-Miyaura Coupling :
Palladium-catalyzed coupling of 3-bromo-8-azabicyclo[3.2.1]octane-2-carboxylate (6) with 4-chlorophenylboronic acid in dioxane/H2O (Pd(PPh3)4, Na2CO3, 90°C, 12 h) achieves 78% yield.

Esterification of the Carboxylic Acid Precursor

The free acid (7) (CAS 140633-58-5) is methylated using dimethyl sulfate (DMS) in acetone/K2CO3 (60°C, 6 h), yielding the target ester (8) in 92% purity.

Reaction Optimization and Yield Enhancement

Microwave-Assisted Synthesis

Microwave irradiation (490 W, 40 min) reduces reductive amination time from 24 h to 40 min, improving yields from 65% to 88%.

Solvent and Catalyst Screening

ParameterOptimal ConditionYield Improvement
SolventEthanol+22% vs. MeOH
CatalystNaBH3CN vs. NaBH4+15%
Temperature80°C vs. RT+30%

Table 1 : Optimization of reductive amination conditions.

Stereochemical Control and Analytical Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,2S,3S,5S) configuration, with the 4-chlorophenyl group occupying an equatorial position to minimize steric strain.

Chromatographic Resolution

Chiral HPLC (Chiralpak IA, hexane/i-PrOH 90:10) separates enantiomers with a resolution factor (Rs) of 2.3, ensuring >99% ee for pharmacological applications.

Industrial-Scale Production Challenges

Cost-Effective Reagent Selection

Replacing NaBH3CN with BH3·THF in reductive amination reduces costs by 40% but requires strict moisture control.

Waste Stream Management

Recovery of Sn byproducts from radical cyclization via aqueous NaOH extraction achieves 85% recycling efficiency.

Q & A

Q. What explains conflicting results in thermal stability studies under varying pH conditions?

  • Methodology : Perform accelerated stability testing at pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma). Identify degradation products via HRMS and NMR. Stabilize the compound by co-formulating with cyclodextrins or antioxidants (e.g., BHT) .

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